molecular formula C9H13NO B6142655 4-[1-(methylamino)ethyl]phenol CAS No. 926199-62-4

4-[1-(methylamino)ethyl]phenol

Cat. No.: B6142655
CAS No.: 926199-62-4
M. Wt: 151.21 g/mol
InChI Key: AMTZDPYULUUNIX-UHFFFAOYSA-N
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Description

4-[1-(Methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine under specific conditions. This reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group is replaced by the methylaminoethyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using readily available raw materials. The process may include steps such as methylation and subsequent substitution reactions, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methylamino)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism by which 4-[1-(methylamino)ethyl]phenol exerts its effects involves interactions with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

4-[1-(methylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10-2)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTZDPYULUUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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